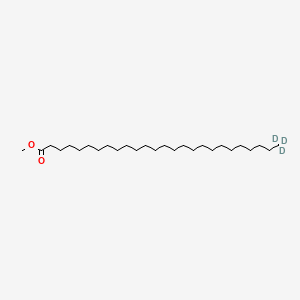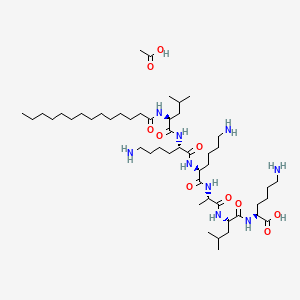
Myristoyl Hexapeptide-16 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl Hexapeptide-16 (acetate) is a myristoylated form of the hexapeptide Leu-Lys-Lys-Ala-Leu-Lys. This compound is known for its ability to stimulate the production of keratin, a crucial structural protein in hair, nails, and the outermost layer of the skin . It is widely used in cosmetic applications, particularly for enhancing eyelash growth and providing anti-aging, anti-inflammatory, and antibacterial benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myristoyl Hexapeptide-16 (acetate) involves the myristoylation of the hexapeptide sequence Leu-Lys-Lys-Ala-Leu-Lys. The process typically includes the following steps:
Peptide Synthesis: The hexapeptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Myristoylation: The synthesized hexapeptide is then acylated with myristic acid under specific reaction conditions to form Myristoyl Hexapeptide-16.
Industrial Production Methods: In industrial settings, the production of Myristoyl Hexapeptide-16 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Myristoyl Hexapeptide-16 (acetate) primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.
Reduction: Reduction reactions can occur, affecting the peptide bonds and side chains.
Substitution: Substitution reactions may involve the replacement of functional groups on the peptide chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of Myristoyl Hexapeptide-16 (acetate), which may exhibit altered biological activities .
Scientific Research Applications
Myristoyl Hexapeptide-16 (acetate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide modifications and interactions.
Biology: The compound is employed in research on protein synthesis, gene expression, and cellular signaling pathways.
Medicine: Myristoyl Hexapeptide-16 (acetate) is investigated for its potential therapeutic effects, including wound healing and anti-inflammatory properties.
Industry: It is widely used in the cosmetic industry for products aimed at enhancing eyelash growth, anti-aging, and skin conditioning
Mechanism of Action
The mechanism of action of Myristoyl Hexapeptide-16 (acetate) involves the stimulation of keratin gene expression. The myristoyl group enhances the bioavailability of the peptide, allowing it to penetrate the skin and interact with cellular receptors. This interaction leads to the activation of signaling pathways that promote keratin production, resulting in improved hair and skin health .
Comparison with Similar Compounds
Myristoyl Pentapeptide-17: Another myristoylated peptide known for its eyelash growth-promoting properties.
Palmitoyl Pentapeptide-4: A peptide used in anti-aging formulations for its collagen-boosting effects.
Acetyl Hexapeptide-8: Known for its anti-wrinkle properties and ability to inhibit muscle contractions
Uniqueness: Myristoyl Hexapeptide-16 (acetate) is unique due to its specific sequence and myristoylation, which significantly enhances its ability to stimulate keratin production. This makes it particularly effective in applications related to hair and skin health .
Properties
Molecular Formula |
C49H95N9O10 |
|---|---|
Molecular Weight |
970.3 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C47H91N9O8.C2H4O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-41(57)52-39(31-33(2)3)45(61)54-37(25-19-22-29-49)44(60)53-36(24-18-21-28-48)43(59)51-35(6)42(58)56-40(32-34(4)5)46(62)55-38(47(63)64)26-20-23-30-50;1-2(3)4/h33-40H,7-32,48-50H2,1-6H3,(H,51,59)(H,52,57)(H,53,60)(H,54,61)(H,55,62)(H,56,58)(H,63,64);1H3,(H,3,4)/t35-,36-,37-,38-,39-,40-;/m0./s1 |
InChI Key |
DKVOQONSDYFPJY-GVSTWTATSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone](/img/structure/B10818927.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818939.png)
![(3S)-3-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxycyclohexyl]piperazin-2-one](/img/structure/B10818941.png)
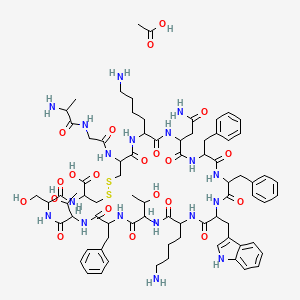

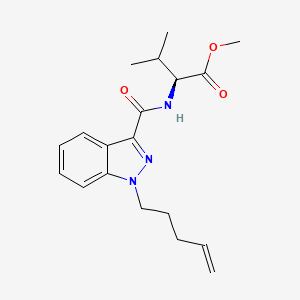
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)
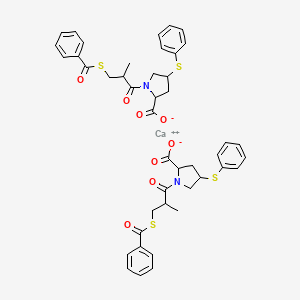
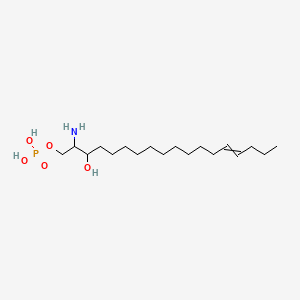
![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)
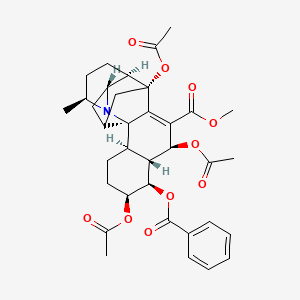
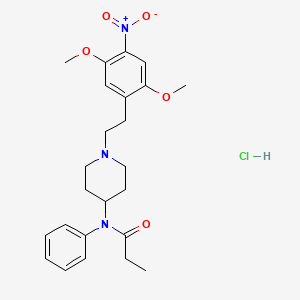
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)
